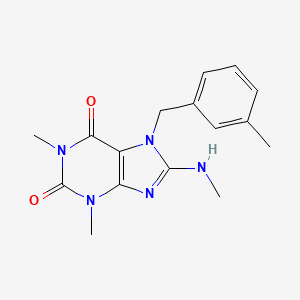

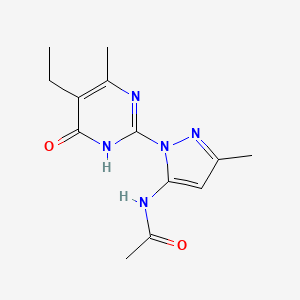

1,3-Dimethyl-8-methylamino-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-Dimethyl-8-methylamino-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione, also known as theophylline, is a naturally occurring compound found in tea leaves, cocoa beans, and coffee beans. It is a xanthine derivative and is commonly used in medicine to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline has been extensively studied for its pharmacological properties, mechanism of action, and physiological effects.

Aplicaciones Científicas De Investigación

Receptor Affinity and Psychotropic Activity

A study by Chłoń-Rzepa et al. (2013) explored the design of new derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione, focusing on their potential as ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) with possible psychotropic activity. The research highlighted the synthesis of compounds exhibiting significant antidepressant-like and anxiolytic-like activities, suggesting their application in the development of new therapeutic agents for mental health disorders (Chłoń-Rzepa et al., 2013).

Crystal Structure Analysis

Karczmarzyk et al. (1995) performed an analysis on the crystal structure of a related compound, revealing insights into the geometric configuration of the purine system and its substituents. This research contributes to a deeper understanding of the molecular structure and potential reactivity of similar purine derivatives, which is essential for their application in drug design and development (Karczmarzyk et al., 1995).

Synthesis and Cytotoxic Activity

Research by Deady et al. (2003) on the synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, starting from a pyranoquinoline dione precursor, has shown potent cytotoxic activities against various cancer cell lines. Although the core structure differs, this study exemplifies the potential of structurally related purine diones in the development of anticancer agents (Deady et al., 2003).

Methylxanthines Interactions and Biological Activity

Latosińska et al. (2014) investigated the interactions of methylxanthines, including theophylline, a closely related compound to the one of interest, in their solid state through NMR-NQR double resonance. This study provides valuable information on the electronic environment and intermolecular interactions of purine derivatives, which could be crucial for understanding their biological activity and pharmaceutical applications (Latosińska et al., 2014).

Synthesis of Derivatives for Biological Applications

Gobouri (2020) reported on the synthesis of new derivatives incorporating purineselenyl and thiadiazolyl groups, demonstrating the versatility of purine-2,6-dione derivatives in yielding compounds with potential biological activities. This research showcases the broad applicability of purine dione derivatives in medicinal chemistry and drug development (Gobouri, 2020).

Propiedades

IUPAC Name |

1,3-dimethyl-8-(methylamino)-7-[(3-methylphenyl)methyl]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2/c1-10-6-5-7-11(8-10)9-21-12-13(18-15(21)17-2)19(3)16(23)20(4)14(12)22/h5-8H,9H2,1-4H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBMRCLCHLUQNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=C(N=C2NC)N(C(=O)N(C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2704877.png)

![Methyl 7-chlorothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B2704880.png)

![4-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2704882.png)

![2-Methyl-4-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2704883.png)

![6-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-indole-2-carboxamide](/img/structure/B2704891.png)

![2-{2-[(2-Methoxyphenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B2704894.png)

![2-[2-(4-Phenoxyanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2704895.png)

methanone](/img/structure/B2704899.png)